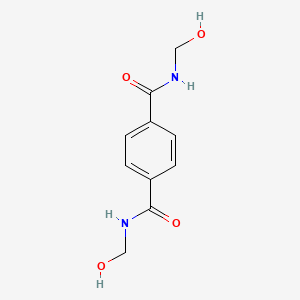
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalic acid bis-(hydroxymethylamide) is an organic compound derived from terephthalic acid It is characterized by the presence of two hydroxymethylamide groups attached to the benzene ring of terephthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid bis-(hydroxymethylamide) typically involves the reaction of terephthalic acid with formaldehyde and ammonia. The process can be carried out under acidic or basic conditions, with the choice of catalyst and reaction temperature influencing the yield and purity of the product. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of terephthalic acid bis-(hydroxymethylamide) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of protic ionic liquids as both solvents and catalysts has also been explored to enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Terephthalic acid bis-(hydroxymethylamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the hydroxymethylamide groups to primary amines.
Substitution: The hydroxymethylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Terephthalic acid and its derivatives.
Reduction: Primary amines and related compounds.
Substitution: Substituted terephthalic acid derivatives.
Scientific Research Applications
Terephthalic acid bis-(hydroxymethylamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, such as resins and coatings
Mechanism of Action
The mechanism of action of terephthalic acid bis-(hydroxymethylamide) involves its interaction with various molecular targets. The hydroxymethylamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug delivery systems, the compound can enhance the solubility and stability of active pharmaceutical ingredients, improving their bioavailability .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyesters and has similar chemical properties.
Terephthalic acid bis-(2-ethylhexyl) ester: Used as a plasticizer in various applications.
Terephthalic acid bis-(hydroxyethylamide): Similar structure but different functional groups, leading to distinct properties
Uniqueness
Terephthalic acid bis-(hydroxymethylamide) is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
32445-18-4 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-N,4-N-bis(hydroxymethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O4/c13-5-11-9(15)7-1-2-8(4-3-7)10(16)12-6-14/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16) |
InChI Key |
AANLFBSXWWTGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)C(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


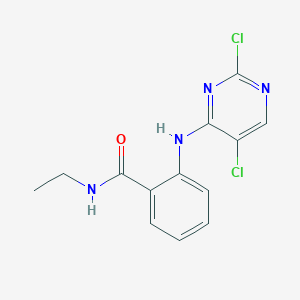


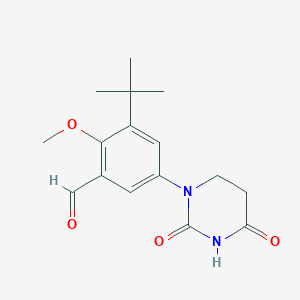


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)


![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
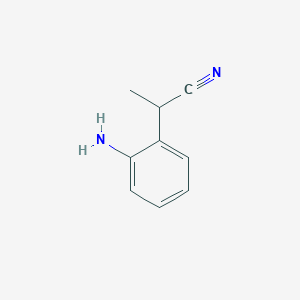
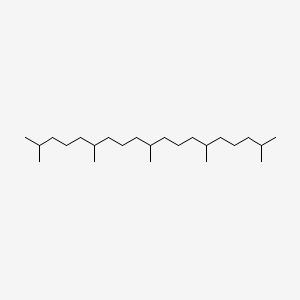
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
